molecular formula C11H15NO2 B3832920 (2-Ethyl-4,6-dimethylpyridin-3-yl) acetate

(2-Ethyl-4,6-dimethylpyridin-3-yl) acetate

Cat. No.: B3832920
M. Wt: 193.24 g/mol
InChI Key: BHRKRLRYWRZJIZ-UHFFFAOYSA-N
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Description

(2-Ethyl-4,6-dimethylpyridin-3-yl) acetate is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom This particular compound features an acetate group attached to the pyridine ring, along with ethyl and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethyl-4,6-dimethylpyridin-3-yl) acetate can be achieved through several methods. One common approach involves the Hantzsch pyridine synthesis, which is a multi-component reaction between an aldehyde, a β-keto ester, and a nitrogen donor such as ammonium acetate or ammonia . The reaction typically proceeds under mild conditions and can be catalyzed by various agents, including ferric chloride, manganese dioxide, or potassium permanganate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Hantzsch pyridine synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions: (2-Ethyl-4,6-dimethylpyridin-3-yl) acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridines with different functional groups.

Scientific Research Applications

(2-Ethyl-4,6-dimethylpyridin-3-yl) acetate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme interactions and as a potential pharmacophore in drug design.

    Medicine: Research explores its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-Ethyl-4,6-dimethylpyridin-3-yl) acetate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The acetate group can enhance the compound’s solubility and facilitate its transport across cell membranes. The pyridine ring’s nitrogen atom can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

    Pyridine: The parent compound with a simpler structure.

    2,4,6-Trimethylpyridine: A similar compound with three methyl groups instead of ethyl and acetate groups.

    Piperidine: The fully reduced form of pyridine.

Uniqueness: (2-Ethyl-4,6-dimethylpyridin-3-yl) acetate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the acetate group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

(2-ethyl-4,6-dimethylpyridin-3-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-5-10-11(14-9(4)13)7(2)6-8(3)12-10/h6H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRKRLRYWRZJIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC(=N1)C)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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